![molecular formula C17H10F3NO3 B2600386 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene CAS No. 79567-19-4](/img/structure/B2600386.png)

2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

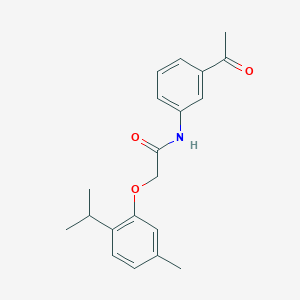

“2-Nitro-4-(trifluoromethyl)phenol” is the major product of solution phase photodecomposition of fluorodifen . It has been used in the synthesis of "2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester" .

Synthesis Analysis

The synthesis of “2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester” involves the use of "2-Nitro-4-(trifluoromethyl)phenol" .Molecular Structure Analysis

The molecular formula of “{2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}acetic acid” is C15H10F3NO5 . The average mass is 341.239 Da and the monoisotopic mass is 341.051117 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Nitro-4-(trifluoromethyl)phenol” are as follows: It is a liquid with a refractive index of n20/D 1.504 (lit.). It has a boiling point of 92-94 °C/12 mmHg (lit.) and a density of 1.473 g/mL at 25 °C (lit.) .科学的研究の応用

Organic Light Emitting Diodes (OLEDs)

The synthesis and characterization of organotin compounds derived from Schiff bases, including those related to 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene, have shown potential applications in organic light emitting diodes (OLEDs). These compounds exhibit photophysical properties suitable for OLED applications, with some showing intrinsic electroluminescence properties (García-López et al., 2014).

Environmental Chemistry

Research on the nitration of naphthalene, a process closely related to the synthesis of this compound, provides insights into atmospheric chemical processes. These studies explore how naphthalene nitration can occur in various environmental contexts, shedding light on the chemical transformations of aromatic compounds in the atmosphere (Vione et al., 2005).

Potential Anticancer Drugs

Synthesis and evaluation of novel nitroaromatic compounds, including derivatives of naphthalene, have indicated significant antitumor activity. These compounds demonstrate protective effects against DNA damage and show potential as anticancer drugs (Shabbir et al., 2015).

Fluorescence Sensor Applications

The unique solvent-dependent fluorescence of nitro-group-containing naphthalene derivatives has been observed, making them remarkable for environmental fluorescence sensor applications. This property can be exploited in the detection and monitoring of environmental pollutants (Hachiya et al., 2013).

Advanced Materials

Research on fluorinated metal-organic frameworks (MOFs) for the selective sensing of specific groups of nitroaromatic compounds highlights the potential of this compound derivatives in advanced material applications. These studies focus on enhancing sensitivity and selectivity towards specific pollutants, demonstrating the utility of such compounds in environmental monitoring and safety applications (Hu et al., 2020).

特性

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenoxy]naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO3/c18-17(19,20)13-6-8-16(15(10-13)21(22)23)24-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKITIRTCGGRFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2600307.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)

![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)

![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)

![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)

![2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2600323.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B2600324.png)